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Compound of Interest

Compound Name: Diethylene glycol distearate

Cat. No.: B093244

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
diethylene glycol distearate, a widely used excipient in the pharmaceutical and cosmetic
industries. This document focuses on Fourier-Transform Infrared (FTIR) and Nuclear Magnetic
Resonance (NMR) spectroscopy, offering a detailed analysis of its structural features. The
information herein is intended to support researchers in quality control, formulation
development, and analytical testing.

Introduction

Diethylene glycol distearate (CAS No. 109-30-8) is the diester of diethylene glycol and
stearic acid.[1][2] Its chemical formula is C40H7805, and it has a molecular weight of
approximately 639.04 g/mol .[1][3] Understanding its spectroscopic profile is crucial for identity
confirmation, purity assessment, and characterization in various formulations.

Spectroscopic Data

The following sections present the available and expected spectroscopic data for diethylene
glycol distearate. Due to the limited availability of specific, published quantitative data, the
tables include typical chemical shifts and vibrational frequencies for the functional groups
present in the molecule, supplemented by data from related compounds and spectral
databases.
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Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of diethylene glycol distearate is characterized by the prominent
absorption bands of its ester functional groups and long aliphatic chains. The data presented is
based on an analysis of the functional groups and a dispersive instrument spectrum from the
NIST WebBook.[1]

Table 1: FTIR Spectroscopic Data for Diethylene Glycol Distearate
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Wavenumber
(cm™)

Assignment

Intensity

Notes

~2918

C-H Asymmetric
Stretch (Alkyl)

Strong

Characteristic of the

long stearate chains.

~2850

C-H Symmetric
Stretch (Alkyl)

Strong

Characteristic of the

long stearate chains.

~1738

C=0 Stretch (Ester)

Strong

This is a key
diagnostic peak for
the ester functional
groups. The exact
position can be
influenced by the
physical state of the

sample.

~1465

C-H Bend (Scissoring)

Medium

Associated with the
methylene groups of

the alkyl chains.

~1170

C-O Stretch (Ester)

Strong

Represents the
stretching vibration of
the C-O bond
adjacent to the

carbonyl group.

~1110

C-O-C Stretch (Ether)

Medium-Strong

Arises from the ether
linkage in the
diethylene glycol

moiety.

Note: The peak positions are approximate and can vary based on the sample preparation and

the specific instrument used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the

hydrogen (*H NMR) and carbon (*3C NMR) atoms in the molecule. The following data is
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compiled from typical values for long-chain esters and related structures.[4]

Table 2: Predicted *H NMR Spectroscopic Data for Diethylene Glycol Distearate

Chemical Shift (9, L Integration .

opm) Multiplicity (Relative) Assignment

~4.22 t 4H -O-CH2-CH2-O-C=0
~3.68 t 4H -O-CH2-CH2-0-C=0
~2.29 t 4H -CH2-C=0

~1.62 m 4H -CH2-CH2-C=0
~1.25 s (br) ~56H -(CH2)1a-

~0.88 t 6H -CHs

Note: Spectra are typically recorded in deuterated chloroform (CDCls). Chemical shifts are

referenced to tetramethylsilane (TMS) at O ppm. t = triplet, m = multiplet, s (br) = broad singlet.

Table 3: Predicted 3C NMR Spectroscopic Data for Diethylene Glycol Distearate
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Chemical Shift (6, ppm) Assignment
~173.9 C=0 (Ester)

~69.1 -0-CH2-CH2-0O-C=0
~63.5 -O-CH2-CH2-O-C=0
~34.4 -CH2-C=0

~31.9 Methylene chain
~29.7 Methylene chain
~29.5 Methylene chain
~29.3 Methylene chain
~29.1 Methylene chain
~24.9 -CH2-CH2-C=0
~22.7 -CH2-CHs

~14.1 -CHs

Note: Spectra are typically recorded in deuterated chloroform (CDClIs). Chemical shifts are
referenced to TMS at O ppm.

Experimental Protocols

The following are generalized protocols for obtaining FTIR and NMR spectra of diethylene
glycol distearate.

FTIR Spectroscopy Protocol

Sample Preparation (Attenuated Total Reflectance - ATR):

e Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

e Record a background spectrum of the clean, empty ATR crystal.
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e Place a small amount of the solid diethylene glycol distearate sample onto the center of
the ATR crystal.

e Apply consistent pressure using the ATR's pressure arm to ensure good contact between the
sample and the crystal.

e Acquire the FTIR spectrum. A typical acquisition consists of 16 to 32 scans at a resolution of
4 cm~L,

NMR Spectroscopy Protocol
Sample Preparation:

o Accurately weigh approximately 10-20 mg of diethylene glycol distearate into a clean, dry
NMR tube.

e Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCIs).

o Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved. A gentle
warming in a water bath may be necessary to aid dissolution.

1H NMR Acquisition:

Insert the NMR tube into the spectrometer.

o Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve
homogeneity.

e Acquire the *H NMR spectrum using a standard pulse sequence. Typically, a 30° or 90° pulse
angle is used with a relaxation delay of 1-5 seconds.

e Process the spectrum by applying Fourier transformation, phase correction, and baseline
correction.

« Integrate the signals and reference the spectrum to the residual solvent peak or an internal
standard (e.g., TMS).

13C NMR Acquisition:
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e Use the same sample prepared for tH NMR.

e Acquire the 13C NMR spectrum using a standard pulse sequence with proton decoupling
(e.g., zgpg30).

e Alarger number of scans will be required compared to *H NMR due to the lower natural
abundance of 13C.

e Process the spectrum similarly to the *H spectrum.
o Reference the spectrum to the solvent peak.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis of
diethylene glycol distearate.
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FTIR Analysis Workflow for Diethylene glycol distearate
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Caption: Workflow for FTIR analysis.
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NMR Analysis Workflow for Diethylene glycol distearate
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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